molecular formula C14H18ClNO5S B5299220 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B5299220
M. Wt: 347.8 g/mol
InChI Key: PDACDSXLAZYYQP-UHFFFAOYSA-N
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Description

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid is a chemical compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the carboxylic acid group: This can be done through a carboxylation reaction, where a suitable carboxylating agent is used.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The piperidine ring and carboxylic acid group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
  • 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid

Uniqueness

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group, as opposed to a methoxy group, can affect the compound’s solubility and interaction with molecular targets.

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO5S/c1-2-21-12-6-5-11(15)8-13(12)22(19,20)16-7-3-4-10(9-16)14(17)18/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDACDSXLAZYYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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